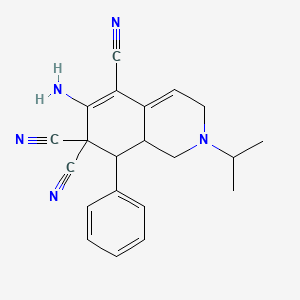

![molecular formula C23H29N3O4 B5564958 8-[(3,5-dimethyl-4-oxo-1,4-dihydropyridin-2-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5564958.png)

8-[(3,5-dimethyl-4-oxo-1,4-dihydropyridin-2-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

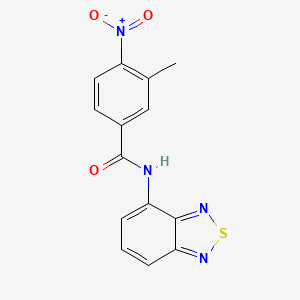

The compound is a complex organic molecule with multiple functional groups, including a dihydropyridine ring and a spiro ring system. Dihydropyridines are often used in medicinal chemistry due to their wide range of biological activities .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. Dihydropyridines are known to undergo various reactions, including oxidation and reduction .Wissenschaftliche Forschungsanwendungen

Antihypertensive Activity

Research has explored derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones for their potential antihypertensive properties. These studies focused on the synthesis of various substituted compounds and their screening as antihypertensive agents, revealing that certain substitutions could enhance their activity against hypertension. The specific mechanisms of action include alpha-adrenergic receptor blocking, with some compounds showing a preference for either alpha 1 or alpha 2 receptors, and a minimal potential for causing orthostatic hypotension at therapeutic doses (Caroon et al., 1981).

Muscarinic Receptor Agonism

A series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones have been synthesized and evaluated for their ability to bind to M1 and M2 muscarinic receptors, showing potential as M1 muscarinic agonists. These compounds displayed various degrees of affinity and in vivo muscarinic activity, including effects on cognitive functions and cholinergic responses, suggesting their potential application in treating cognitive impairments or Alzheimer's disease (Tsukamoto et al., 1995).

Neuroprotective Effects

Novel 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives have been investigated for their inhibitory action on neural calcium uptake and their protective effects against brain edema and memory and learning deficits induced by certain neurotoxicants. This research suggests that these compounds could offer therapeutic benefits in conditions involving altered intracellular calcium and sodium movements, potentially contributing to their neuroprotective and antiamnesic effects (Tóth et al., 1997).

Supramolecular Chemistry

Studies on cyclohexane-5-spirohydantoin derivatives, which are structurally related to the compound , have provided insights into their molecular and crystal structures. These investigations reveal how substituents on the cyclohexane ring influence supramolecular arrangements, contributing to the understanding of the structural chemistry of such compounds (Graus et al., 2010).

Anticancer and Antidiabetic Applications

Research into spirothiazolidines analogs, which share some structural features with the compound of interest, has led to the development of compounds with significant anticancer and antidiabetic activities. These findings highlight the potential of spirocyclic compounds in therapeutic applications beyond their initial targets (Flefel et al., 2019).

Wirkmechanismus

Eigenschaften

IUPAC Name |

8-[(3,5-dimethyl-4-oxo-1H-pyridin-2-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O4/c1-17-14-24-20(18(2)21(17)27)15-25-10-8-23(9-11-25)16-26(22(28)30-23)12-13-29-19-6-4-3-5-7-19/h3-7,14H,8-13,15-16H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQRJINNRWPMPCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C(C1=O)C)CN2CCC3(CC2)CN(C(=O)O3)CCOC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[(3,5-Dimethyl-4-oxo-1,4-dihydropyridin-2-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(4-hydroxybenzylidene)-4-methyl-2H-furo[2,3-h]chromene-2,8(9H)-dione](/img/structure/B5564875.png)

![1-{[2-(3-chlorophenyl)-6,7-dimethoxy-3-quinolinyl]methyl}-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5564888.png)

![8-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5564916.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[4-(dimethylamino)benzylidene]acetohydrazide](/img/structure/B5564921.png)

![2-{4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B5564933.png)

![2-(3-methoxybenzyl)-8-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5564945.png)

![rel-(1S,5R)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-[2-oxo-2-(1-piperazinyl)ethyl]-3,6-diazabicyclo[3.2.2]nonan-7-one dihydrochloride](/img/structure/B5564960.png)

![N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5564966.png)

![N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[2-(trifluoromethyl)phenyl]amino}methylene)-4-nitrobenzenesulfonamide](/img/structure/B5564970.png)